molecular formula C10H23N B1213869 N,N-Dimethyloctylamine CAS No. 7378-99-6

N,N-Dimethyloctylamine

Cat. No. B1213869
CAS RN: 7378-99-6
M. Wt: 157.3 g/mol
InChI Key: UQKAOOAFEFCDGT-UHFFFAOYSA-N
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Patent
US04976874

Procedure details

The recrystallized dimethyloctylamine hydrobromide (11.14 g, 46.8 mmoles) was placed in a 250 ml round-bottom flask and dissolved in a minimum amount of water (21 ml). Bromine (2.40 ml, 7.47 g, 46.8 mmoles) was added dropwise with vigorous stirring from a 10.0 ml buret. The product separated as a dark red oil on the bottom of the flask. The top aqueous layer was decanted and the remaining traces of water removed by warming the flask to 50° C. at aspirator pressure to give the product as a clear red oil (yield 16.47 g, 89%). %Brtot =57.47 (calc 60.23%); %Brox =36.68 (calc 40.15%).
Name
dimethyloctylamine hydrobromide
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
Br.[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].BrBr>O>[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
dimethyloctylamine hydrobromide
Quantity
11.14 g
Type
reactant
Smiles
Br.CN(CCCCCCCC)C
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
21 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring from a 10.0 ml buret
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product separated as a dark red oil on the bottom of the flask
CUSTOM
Type
CUSTOM
Details
The top aqueous layer was decanted
CUSTOM
Type
CUSTOM
Details
the remaining traces of water removed

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.47 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 223.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.